N,N-Diamylnitrosamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipentylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWBYBVFOLSTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020536 |

Source

|

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. |

Source

|

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg |

Source

|

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) |

Source

|

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13256-06-9 |

Source

|

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-pentyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diamylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N,N-Diamylnitrosamine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Diamylnitrosamine

Abstract

N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analysis. We delve into the methodologies for its characterization, its metabolic fate in biological systems, and its toxicological profile, drawing insights from studies on analogous long-chain dialkylnitrosamines. This document is intended to serve as a foundational resource for professionals engaged in research, toxicology, and pharmaceutical safety, where the detection and understanding of such mutagenic impurities are of paramount importance.

Chemical Identity and Molecular Structure

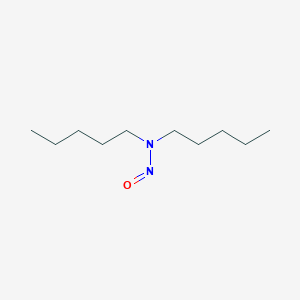

N,N-Diamylnitrosamine is a symmetrical N-nitrosamine characterized by two pentyl (amyl) groups attached to a nitrogen atom, which is in turn bonded to a nitroso group (-N=O). The presence of the N-nitroso functional group is the defining structural feature of this chemical class and is intrinsically linked to its biological activity.

The molecule exhibits hindered rotation around the N-N bond due to the partial double bond character arising from the delocalization of the lone pair of electrons from the amine nitrogen into the N=O group. This can result in the existence of conformational isomers (rotamers)[1].

Caption: 2D Chemical Structure of N,N-Diamylnitrosamine.

| Identifier | Value | Source |

| IUPAC Name | N-nitroso-N-pentylpentan-1-amine | PubChem |

| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, DAN | PubChem |

| CAS Number | 13256-06-9 | PubChem |

| Molecular Formula | C₁₀H₂₂N₂O | PubChem |

| Molecular Weight | 186.29 g/mol | PubChem |

| Canonical SMILES | CCCCCN(CCCCC)N=O | PubChem |

Physicochemical Properties

Experimental data for N,N-Diamylnitrosamine is not extensively documented in publicly available databases. The properties listed below are based on available information and estimations derived from closely related N-nitrosamines.

| Property | Value / Description | Source / Rationale |

| Appearance | Pale yellow oil | Pharmaffiliates[2] |

| Boiling Point | Not available. Estimated to be >200 °C. | Rationale: Higher than smaller nitrosamines like N-Nitrosodi-n-propylamine (206 °C) due to increased molecular weight. |

| Density | Not available. Estimated to be ~0.9 g/mL. | Rationale: Similar to analogous compounds like N-Nitrosodi-n-propylamine (~0.92 g/mL).[3] |

| Water Solubility | Low. | Rationale: Long alkyl chains confer significant hydrophobic character, reducing water solubility compared to smaller nitrosamines. |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethanol. | General property of nitrosamines.[4] |

| Stability | Stable under standard conditions, but may be sensitive to light. | General property of nitrosamines.[4] |

Synthesis and Reactivity

The synthesis of N,N-Diamylnitrosamine, like other secondary nitrosamines, is typically achieved through the reaction of a secondary amine (di-n-pentylamine) with a nitrosating agent. The most common laboratory method involves the use of sodium nitrite in an acidic aqueous medium[5].

Causality of Experimental Choices:

-

Acidic Medium: The acid (e.g., HCl or H₂SO₄) is crucial as it protonates the nitrite salt to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species (e.g., N₂O₃ or the nitrosonium ion, NO⁺).

-

Temperature Control: The reaction is often performed at low temperatures (0-10 °C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction.

-

Solvent Choice: While the reaction can be run in an aqueous medium, using an organic solvent like dichloromethane allows for easy extraction of the final product, which has limited water solubility.

An alternative, modern approach employs tert-butyl nitrite (TBN) under solvent-free conditions, which avoids the use of strong acids and simplifies product isolation[6].

Experimental Protocol: Synthesis via Acid-Catalyzed Nitrosation

Warning: N,N-Diamylnitrosamine is a suspected carcinogen and should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve di-n-pentylamine (1 equivalent) in dichloromethane. Cool the flask to 0-5 °C in an ice bath.

-

Nitrosating Agent Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in deionized water.

-

Reaction: Slowly add the aqueous sodium nitrite solution to the stirred amine solution. Following this, add hydrochloric acid (e.g., 2M HCl) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be further purified by column chromatography on silica gel to yield pure N,N-Diamylnitrosamine.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis and purification of N,N-Diamylnitrosamine.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the reference method for the detection and quantification of volatile and semi-volatile nitrosamines like N,N-Diamylnitrosamine[7][8][9]. The high sensitivity and specificity of this technique, particularly when using a triple quadrupole mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, are essential for trace-level analysis in complex matrices such as active pharmaceutical ingredients (APIs) and food products.

Causality of Experimental Choices:

-

Sample Preparation: A liquid-liquid extraction using a solvent like dichloromethane is effective for isolating the nonpolar nitrosamine from aqueous or polar matrices[7].

-

GC Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent), provides good separation for a wide range of nitrosamines.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used, which generates reproducible fragmentation patterns for library matching and structural confirmation.

-

Mass Spectrometry: The molecular ion (M⁺) is often observed. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a prominent ion at M-30[10]. For N,N-Diamylnitrosamine (MW 186.3), the molecular ion would be at m/z 186, and the M-30 fragment would be at m/z 156.

Experimental Protocol: GC-MS Analysis

-

Standard Preparation: Prepare a stock solution of N,N-Diamylnitrosamine in a suitable solvent (e.g., methanol or dichloromethane). Create a series of calibration standards by serial dilution to cover the expected concentration range.

-

Sample Preparation (Liquid-Liquid Extraction):

-

For an aqueous sample, place a known volume (e.g., 10 mL) into a centrifuge tube.

-

Add 2 mL of dichloromethane.

-

Vortex vigorously for at least 2 minutes, then centrifuge to separate the layers.

-

Carefully transfer the lower organic (dichloromethane) layer to a clean vial for analysis.

-

-

GC-MS Parameters (Illustrative):

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode, 250 °C.

-

Carrier Gas: Helium, constant flow ~1.2 mL/min.

-

Oven Program: Initial 40 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

MS System: Agilent 7010B Triple Quadrupole MS or equivalent.

-

Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

-

Acquisition Mode: MRM.

-

Precursor Ion: m/z 186 (M⁺)

-

Product Ions (example transitions): Monitor transitions such as 186 -> 156 (loss of NO) and other relevant fragments for quantification and confirmation.

-

-

-

Data Analysis: Quantify the concentration of N,N-Diamylnitrosamine in the sample by comparing its peak area to the calibration curve generated from the standards.

Caption: Workflow for the quantitative analysis of N,N-Diamylnitrosamine by GC-MS/MS.

Spectroscopic Data Interpretation

-

Mass Spectrometry: The EI mass spectrum is expected to show a molecular ion peak at m/z 186. The base peak may correspond to the loss of a butyl radical (C₄H₉•) via alpha-cleavage, or the characteristic M-30 fragment (m/z 156) from the loss of the nitroso group.

-

¹H NMR Spectroscopy: Due to the hindered rotation around the N-N bond, separate signals for the two pentyl chains (syn and anti to the oxygen) may be observed. The protons on the carbons alpha to the nitrosated nitrogen (α-CH₂) are the most deshielded and would appear as triplets around 3.5-4.5 ppm. The other methylene groups would appear as multiplets between ~1.2-1.8 ppm, and the terminal methyl groups (CH₃) would be triplets around 0.9 ppm.

-

¹³C NMR Spectroscopy: Similar to the proton NMR, distinct signals for the syn and anti pentyl chains may be present. The α-carbons would be the most downfield among the alkyl carbons, appearing in the 40-55 ppm range. The other carbons of the pentyl chain would appear further upfield.

Toxicology and Metabolism

N-nitrosamines as a class are considered potent mutagens and are reasonably anticipated to be human carcinogens[5][11]. Their carcinogenicity is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver[12][13].

Metabolic Activation Pathway

The primary pathway for the bioactivation of dialkylnitrosamines is α-hydroxylation[12]. This enzymatic oxidation occurs on a carbon atom directly attached to the nitrogen. The resulting α-hydroxy-nitrosamine is an unstable intermediate that spontaneously decomposes to form an aldehyde and a reactive diazonium ion. This electrophilic diazonium ion is capable of alkylating nucleophilic sites on DNA, leading to the formation of DNA adducts, which can cause mutations if not repaired, initiating the process of carcinogenesis.

A study on the metabolic fate of N,N-Diamylnitrosamine in rats found that it induced tumors principally in the liver and esophagus[14]. This aligns with the toxicological profiles of other symmetrical nitrosamines. The study identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl) nitrosamine , which is formed through metabolic shortening of one of the amyl chains via omega- and beta-oxidation[14]. Additionally, seven other compounds oxidized at various positions on one or both amyl chains were characterized[14]. This indicates that while α-hydroxylation is the key activation step, other oxidative pathways (β, γ, ω) are also significant for its metabolism and detoxification.

Caption: Simplified metabolic pathways of N,N-Diamylnitrosamine.

Toxicity Profile

-

Carcinogenicity: Classified as a probable human carcinogen based on its chemical class. Animal studies show it induces tumors in the liver and esophagus of rats[14].

Safety and Handling

Due to its presumed high toxicity and carcinogenicity, N,N-Diamylnitrosamine must be handled with extreme caution.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, well-ventilated, and designated area for carcinogens, protected from light.

-

Disposal: All waste containing N,N-Diamylnitrosamine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

AERU (Agriculture and Environment Research Unit). (2023). N-nitrosodimethylamine. University of Hertfordshire. [Link]

-

Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. [Link]

-

Lijinsky, W., & Reuber, M. D. (1984). Carcinogenesis in rats by nitrosodimethylamine and other nitrosomethylalkylamines at low doses. Cancer Letters, 22(1), 83–88. [Link]

-

Okada, M., Suzuki, E., Aoki, J., Iiyoshi, M., & Hashimoto, Y. (1978). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 69(4), 491-499. [Link]

- Google Patents. (n.d.).

-

Pharmaffiliates. (n.d.). CAS No: 13256-06-9 | Chemical Name: N,N-Diamylnitrosamine. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. [Link]

-

Ghorai, P., & Kumar, A. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 18(6), 1660-1664. [Link]

-

Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Reviews. [Link]

-

ATSDR. (1989). Toxicological Profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry. [Link]

-

Appel, K. E., Scheper, T., Spiegelhalder, B., & Preussmann, R. (1987). Metabolic denitrosation of diphenylnitrosamine: a possible bioactivation pathway. Archives of toxicology. Supplement = Archiv fur Toxikologie. Supplement, 11, 24–27. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for General. [Link]

-

Gray, R., Peto, R., Brantom, P., & Grasso, P. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Research, 51(23 Pt 2), 6422-6450. [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of N-nitroso-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. [Link]

-

S., S., & Arnold, L. L. (2019). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International journal of environmental research and public health, 16(21), 4233. [Link]

-

Zhelyazkova, V., & Tsvetanov, M. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry–Methods, e202300053. [Link]

-

He, Y., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxins, 13(3), 183. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]

-

Rainey, J. K., & Vakonakis, I. (2014). 13C Direct Detected NMR for Challenging Systems. eMagRes, 3, 223-232. [Link]

-

Juszkiewicz, K., & Zablocka, A. (2002). Formation and metabolism of N-nitrosamines. Polish Journal of Environmental Studies, 11(2), 111-118. [Link]

- Google Patents. (n.d.). SU1705276A1 - Method of n-nitrosodiphenylamine synthesis.

-

Brezmes, F., et al. (2020). Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. Molecules, 25(1), 167. [Link]

-

Holmes, J. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 23(15), 5991-5995. [Link]

-

Peto, R., et al. (1991). Nitrosamine carcinogenesis in 5120 rodents: chronic administration of sixteen different concentrations of NDEA, NDMA, NPYR and NPIP in the water of 4440 inbred rats, with parallel studies on NDEA alone of the effect of age of starting (3, 6 or 20 weeks) and of species (rats, mice or hamsters). IARC Scientific Publications, (105), 61-101. [Link]

-

ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. [Link]

-

ResearchGate. (2023). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for N-Nitrosodiphenylamine. [Link]

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. N-NITROSODIMETHYLAMINE(62-75-9) 1H NMR spectrum [chemicalbook.com]

- 3. 621-64-7 CAS MSDS (N-NITROSODI-N-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 62-75-9 CAS MSDS (N-NITROSODIMETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-nitrosodimethylamine [sitem.herts.ac.uk]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. edqm.eu [edqm.eu]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nitrosamine carcinogenesis in 5120 rodents: chronic administration of sixteen different concentrations of NDEA, NDMA, NPYR and NPIP in the water of 4440 inbred rats, with parallel studies on NDEA alone of the effect of age of starting (3, 6 or 20 weeks) and of species (rats, mice or hamsters) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of N,N-Diamylnitrosamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the laboratory-scale synthesis of N,N-Diamylnitrosamine (also known as N-Nitrosodipentylamine). N,N-Diamylnitrosamine serves as a critical analytical standard for the detection and quantification of nitrosamine impurities in pharmaceutical products, consumer goods, and environmental samples.[1] The presence of N-nitrosamines in various products is a significant concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[2][3][4] This document details the prevalent synthesis pathway via the nitrosation of a secondary amine, elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and outlines the necessary safety precautions and analytical validation techniques. The content is structured to provide researchers and drug development professionals with the technical insights required for the safe and efficient preparation of this compound.

Introduction and Scientific Context

N,N-Diamylnitrosamine (C₁₀H₂₂N₂O) is a member of the N-nitrosamine class of compounds, characterized by a nitroso group (-N=O) bonded to a secondary amine nitrogen.[5] While specific industrial applications for N,N-Diamylnitrosamine are limited, its primary role in modern science is that of a highly characterized reference material.[1] The surge in regulatory scrutiny concerning nitrosamine impurities in pharmaceuticals has made high-purity standards like N,N-Diamylnitrosamine essential for method development, validation, and quality control to ensure that drug products remain within safe intake limits.[1][2][6]

The synthesis of N-nitrosamines occurs through the reaction of a secondary amine with a nitrosating agent.[7] This reaction can happen unintentionally during manufacturing processes or product storage if precursor materials are present, often accelerated by heat or acidic conditions.[7] Understanding the deliberate synthesis in a controlled laboratory setting provides the foundational knowledge required to mitigate its inadvertent formation.

Physicochemical Properties

A summary of the key properties of N,N-Diamylnitrosamine is presented below.

| Property | Value | Source |

| CAS Number | 13256-06-9 | [1] |

| Molecular Formula | C₁₀H₂₂N₂O | [1][8] |

| Molecular Weight | 186.29 g/mol | [1] |

| IUPAC Name | N-nitroso-N-pentylpentan-1-amine | [1] |

| Appearance | Typically a yellow oil | [9][10][11] |

Core Synthesis Pathway: Nitrosation of Diamylamine

The most direct and widely employed method for synthesizing N,N-Diamylnitrosamine is the nitrosation of its secondary amine precursor, N,N-Diamylamine (also known as dipentylamine). This reaction is typically performed using nitrous acid (HNO₂), which is unstable and therefore generated in situ from a stable salt, such as sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[10][12]

The Underlying Mechanism of Nitrosation

The reaction proceeds via an electrophilic attack on the amine nitrogen. The key steps are:

-

Formation of the Nitrosating Agent: In a strongly acidic solution, sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation event followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺) .[10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-Diamylamine acts as a nucleophile, attacking the electrophilic nitrosonium ion. This forms a protonated N-nitrosammonium intermediate.[10]

-

Deprotonation: A weak base, typically water, removes a proton from the nitrogen atom, resulting in the formation of the stable N,N-Diamylnitrosamine product.[10]

The mechanism is visualized in the diagram below.

Caption: Mechanism of N-nitrosamine formation.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. Extreme caution must be exercised at all times due to the carcinogenic nature of the product. All operations must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| N,N-Diamylamine | 157.30 | 15.7 g | 0.10 | Precursor |

| Sodium Nitrite (NaNO₂) | 69.00 | 8.3 g | 0.12 | Nitrosating agent source (1.2 eq) |

| Hydrochloric Acid (conc.) | 36.46 | ~20 mL | ~0.24 | Acid catalyst (37% w/w, ~12 M) |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | Neutralizing wash |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent |

| Deionized Water | 18.02 | 200 mL | - | Solvent/Wash |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N,N-Diamylamine (15.7 g) and 100 mL of deionized water. Place the flask in an ice-water bath and begin stirring.

-

Acidification: Slowly add concentrated hydrochloric acid (~20 mL) to the amine solution. The addition is exothermic; maintain the internal temperature below 10°C. This step forms the diamylamine hydrochloride salt, ensuring its solubility in the aqueous medium.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (8.3 g) in 50 mL of cold deionized water.

-

Nitrosation: Add the sodium nitrite solution dropwise to the stirred, cold acidic amine solution over a period of 30-45 minutes using an addition funnel. A yellow, oily layer of N,N-Diamylnitrosamine should begin to form.[10] Maintain the temperature between 5-10°C throughout the addition.[13] The use of a slight excess of sodium nitrite ensures the complete conversion of the secondary amine.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL). The organic layer will be the bottom layer.

-

Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as a yellow oil.

-

-

Purification (Optional but Recommended): For high-purity material, the crude oil can be purified via vacuum distillation or column chromatography on silica gel. The progress of purification can be monitored using techniques like gas chromatography.[14]

Experimental Workflow Diagram

Caption: General laboratory workflow for synthesis.

Safety, Handling, and Waste Disposal

CRITICAL SAFETY NOTICE: N-nitrosamines are classified as probable human carcinogens and must be handled with extreme care.[3][4]

-

Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds.[15]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and double-gloving (e.g., nitrile gloves) are mandatory.[15]

-

Storage: Store N,N-Diamylnitrosamine in a tightly sealed container, protected from light, in a cool, well-ventilated, and designated area.[15] The container should be placed within secondary containment.

-

Waste Disposal: All contaminated materials (glassware, gloves, silica gel, etc.) and aqueous/organic waste streams must be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not mix with other chemical waste unless compatibility is confirmed.

Analytical Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for the characterization of N-nitrosamines:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A primary technique for volatile and semi-volatile nitrosamines, providing both retention time and mass spectral data for identification.[4][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for quantifying trace levels of nitrosamines in complex matrices like drug products due to its high sensitivity and selectivity.[6][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure of the purified product.

The limit of quantification (LOQ) for analytical methods should be sufficiently low to meet regulatory requirements, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[16]

References

- US4479008A - Preparation of p-nitrosodiphenylamine - Google Patents.

- Synthesis of nitrosodimethylamine - US3136821A - Google Patents.

- Synthesis of N,N-dialkylnitramines from secondary ammonium nitrates in liquid or supercritical carbon dioxide | Request PDF - ResearchGate.

- N-NITROSODIPHENYLAMINE Method no.: 23 - OSHA.

- N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem.

- Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.

- N-Nitroso Diamyl Amine | CAS 13256-06-9 - Veeprho.

- Nitrosamine synthesis by nitrosation - Organic Chemistry Portal.

- N,N-Diamylnitrosamine | CAS No- 13256-06-9 | Simson Pharma Limited.

- US3090786A - Preparation of nitrosamines - Google Patents.

- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications.

- Control of Nitrosamine Impurities in Human Drugs - FDA.

- Reaction of Amines with Nitrous Acid - Chemistry LibreTexts.

- DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents.

- Nitrosamine impurities | European Medicines Agency (EMA).

- N-Nitrosodimethylamine - Wikipedia.

- Nitrosamine formation mechanism from Nitrates and Amines - ResolveMass Laboratories Inc.

- US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents.

- SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents.

- N-Nitrosamines Analysis An Overview.

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) Date.

- N,n-diamylnitrosamine (C10H22N2O) - PubChemLite.

- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA.

- Annex 2 - World Health Organization (WHO).

- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Merck Millipore.

- Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 - JoVE.

- Workflows for Quality risk management of nitrosamine risks in medicines - Efpia.

- Nitrosamines Analysis in Pharmaceuticals - Agilent.

- N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem.

- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines.

Sources

- 1. veeprho.com [veeprho.com]

- 2. fda.gov [fda.gov]

- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. agilent.com [agilent.com]

- 5. cdn.who.int [cdn.who.int]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. PubChemLite - N,n-diamylnitrosamine (C10H22N2O) [pubchemlite.lcsb.uni.lu]

- 9. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 10. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 11. N-Nitrosodimethylamine | (CH3)2NN=O | CID 6124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. pmda.go.jp [pmda.go.jp]

- 17. lcms.cz [lcms.cz]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of N,N-Diamylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative to Understand N,N-Diamylnitrosamine Metabolism

N,N-Diamylnitrosamine (NDAN), also known as N,N-dipentylnitrosamine, belongs to the N-nitrosamine class of compounds, a group notorious for its carcinogenic potential in various animal species[1][2]. The toxicological profile of any xenobiotic is intrinsically linked to its metabolic fate—the journey it undertakes within a biological system. For N-nitrosamines, this journey is particularly critical as metabolic activation is a prerequisite for their carcinogenic activity[3][4]. This guide provides a comprehensive technical overview of the in vivo metabolic pathways of NDAN, offering insights into its absorption, distribution, metabolic transformation, and excretion. Understanding these processes is paramount for accurate risk assessment and the development of strategies to mitigate potential human exposure.

The primary mechanism of N-nitrosamine-induced carcinogenesis involves enzymatic hydroxylation at the α-carbon position of the alkyl chains. This metabolic step, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of unstable α-hydroxynitrosamines. These intermediates spontaneously decompose to yield highly reactive electrophilic diazonium ions that can alkylate cellular macromolecules, including DNA, initiating the carcinogenic process[3][5][6][7]. However, the metabolism of N-nitrosamines is not a monolithic process. Alternative pathways, such as hydroxylation at other positions on the alkyl chain (β, ω, ω-1) and subsequent oxidation and conjugation reactions, can lead to detoxification and excretion[8]. The balance between these activation and deactivation pathways ultimately determines the carcinogenic potency of a given N-nitrosamine.

This guide will delve into the known and proposed metabolic pathways of NDAN, with a particular focus on studies conducted in rats, the primary animal model for nitrosamine carcinogenesis research. We will explore the key enzymatic players, the structures of identified metabolites, and the analytical methodologies employed to elucidate this complex metabolic puzzle.

The In Vivo Journey of N,N-Diamylnitrosamine: A Step-by-Step Experimental Workflow

To investigate the metabolic fate of NDAN in a living organism, a meticulously designed experimental workflow is essential. The following diagram and protocol outline a typical in vivo study in rats, a common model for such investigations.

Caption: In vivo experimental workflow for studying NDAN metabolism.

Experimental Protocol: In Vivo Metabolism of N,N-Diamylnitrosamine in Rats

This protocol provides a detailed methodology for conducting an in vivo study to characterize the metabolic fate of NDAN in a rat model.

1. Animal Model and Husbandry:

- Species: Male Sprague-Dawley rats (8-10 weeks old).

- Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment.

- Diet: Provide a standard laboratory chow and water ad libitum.

2. Dosing:

- Test Article Preparation: Dissolve N,N-Diamylnitrosamine in a suitable vehicle (e.g., corn oil or sterile saline).

- Administration: Administer a single dose of NDAN via intraperitoneal (i.p.) injection or oral gavage. Dose selection should be based on previous toxicity studies to ensure it is sub-toxic.

3. Sample Collection:

- Urine and Feces: House individual rats in metabolic cages that allow for the separate collection of urine and feces. Collect samples at 24-hour intervals for a period of 72-96 hours post-dosing.

- Blood: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein puncture. At the termination of the study, collect a terminal blood sample via cardiac puncture.

- Tissues: At the end of the study, euthanize the animals and harvest key tissues such as the liver, kidneys, esophagus, lungs, and bladder. Rinse tissues with cold saline, blot dry, and store at -80°C until analysis.

4. Sample Processing and Analysis:

- Urine: Centrifuge urine samples to remove any solid debris. Treat a portion of the urine with β-glucuronidase/arylsulfatase to hydrolyze any conjugated metabolites.

- Feces: Homogenize fecal samples in a suitable buffer and extract the metabolites using an appropriate organic solvent or solid-phase extraction (SPE).

- Blood: Separate plasma from whole blood by centrifugation.

- Tissues: Homogenize tissue samples and perform protein precipitation or SPE to extract the parent compound and its metabolites.

- Analytical Techniques:

- Separation: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the various metabolites.

- Identification and Quantification: Utilize Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) for the identification and quantification of NDAN and its metabolites. High-resolution mass spectrometry can aid in the elucidation of elemental composition. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be used if sufficient quantities of metabolites can be isolated.

Metabolic Pathways of N,N-Diamylnitrosamine

The metabolism of NDAN in vivo is a complex interplay of several enzymatic reactions, primarily occurring in the liver. The key pathways involved are α-hydroxylation (metabolic activation) and oxidation at other positions of the amyl chains (ω, ω-1, and β-oxidation), which are generally considered detoxification routes.

Caption: Metabolic pathways of N,N-Diamylnitrosamine (NDAN).

α-Hydroxylation: The Path to Carcinogenicity

The most critical metabolic pathway for the carcinogenicity of NDAN is α-hydroxylation[3][5][6]. This reaction is catalyzed by cytochrome P450 enzymes and involves the introduction of a hydroxyl group on the carbon atom immediately adjacent to the nitroso group. For symmetrical dialkylnitrosamines with longer alkyl chains like NDAN, studies on similar compounds suggest that CYP2B1 is a key enzyme in this process, while CYP2E1 may also contribute[9]. As the length of the alkyl chain increases, the specificity for CYP2E1, which is prominent for smaller nitrosamines like N-nitrosodimethylamine (NDMA), is lost, and other P450s such as CYP2A6, CYP2C family, and CYP3A4 become more involved[10][11].

The resulting α-hydroxynitrosamine is highly unstable and rapidly decomposes to form an aldehyde (pentanal in the case of NDAN) and a reactive pentyl diazonium ion. This diazonium ion is a potent electrophile that can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, a key event in the initiation of cancer.

ω- and (ω-1)-Hydroxylation and Subsequent β-Oxidation: A Detoxification Route

In contrast to the activating α-hydroxylation, oxidation at the terminal (ω) and sub-terminal (ω-1) carbons of the amyl chains represents a major detoxification pathway for NDAN. This is supported by the identification of several oxidized metabolites in the urine of rats administered NDAN[8].

The principal urinary metabolite of NDAN in rats has been identified as N-amyl-N-(2-carboxyethyl) nitrosamine[8]. The formation of this metabolite is a clear indication of the metabolic shortening of one of the amyl chains through a process analogous to the Knoop mechanism of fatty acid oxidation. This involves initial ω-hydroxylation to form a primary alcohol, which is then further oxidized to a carboxylic acid. Subsequent β-oxidation of this carboxylated chain leads to the removal of two-carbon units, ultimately resulting in the formation of the carboxyethyl metabolite.

In addition to the principal metabolite, a number of other compounds oxidized at the ω, ω-1, ω-2, and ω-3 positions of one or both amyl chains have been isolated and characterized from rat urine[8]. These hydroxylated metabolites can undergo further Phase II conjugation reactions.

Phase II Conjugation: Enhancing Water Solubility for Excretion

The hydroxylated metabolites of NDAN can be further processed by Phase II metabolizing enzymes, most notably UDP-glucuronosyltransferases (UGTs), to form glucuronide conjugates[8]. Glucuronidation involves the attachment of a glucuronic acid moiety to the hydroxyl group, which significantly increases the water solubility of the metabolite, facilitating its excretion in urine and bile[5]. The presence of glucuronide conjugates of hydroxylated NDAN metabolites in rat urine confirms that this is an active pathway in the disposition of this nitrosamine[8].

Urinary Metabolites of N,N-Diamylnitrosamine in the Rat

The following table summarizes the key urinary metabolites of NDAN that have been identified in studies with rats.

| Metabolite Name | Proposed Structure | Pathway |

| N-amyl-N-(2-carboxyethyl) nitrosamine | (C5H11)(HOOC-C2H4)N-N=O | ω-Hydroxylation & β-Oxidation |

| N-amyl-N-(4-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-1)-Hydroxylation |

| N-amyl-N-(3-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-2)-Hydroxylation |

| N-amyl-N-(2-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | (ω-3)-Hydroxylation |

| N-amyl-N-(5-hydroxypentyl) nitrosamine | (C5H11)(HO-C5H10)N-N=O | ω-Hydroxylation |

| Glucuronide Conjugates | Metabolite-O-Glucuronic Acid | Phase II Conjugation |

Toxicological Implications of NDAN Metabolites

The carcinogenicity of NDAN is directly linked to its metabolic activation via α-hydroxylation to form DNA-reactive species[2]. The extent of this activation pathway relative to the detoxification pathways determines the overall carcinogenic risk. While the various hydroxylated and carboxylated metabolites are generally considered detoxification products, their own toxicological profiles are not extensively studied. However, the formation of N-nitrosamino acids, such as N-amyl-N-(2-carboxyethyl) nitrosamine, is noteworthy. Studies on other N-nitrosamino acids have shown that they are excreted largely unchanged in the urine and feces[12]. This efficient excretion suggests that these metabolites are likely less toxic than the parent compound, as they are rapidly cleared from the body.

Conclusion and Future Directions

The in vivo metabolic fate of N,N-Diamylnitrosamine is characterized by a complex network of oxidative and conjugative reactions. The primary route of metabolic activation leading to its carcinogenicity is α-hydroxylation, mediated by cytochrome P450 enzymes. Concurrently, extensive oxidation at other positions of the amyl chains, followed by β-oxidation and glucuronidation, serves as a significant detoxification and elimination pathway. The identification of N-amyl-N-(2-carboxyethyl) nitrosamine as the principal urinary metabolite in rats underscores the importance of this detoxification route.

For drug development professionals and researchers, a thorough understanding of these metabolic pathways is crucial for several reasons. Firstly, it provides a mechanistic basis for the observed carcinogenicity of NDAN. Secondly, it allows for the identification of biomarkers of exposure and metabolic activation that can be used in risk assessment studies. Finally, it can inform the development of strategies to modulate NDAN metabolism, potentially reducing its carcinogenic risk.

Future research should focus on several key areas. A more precise identification of the specific human cytochrome P450 isoforms involved in NDAN metabolism is needed to better extrapolate animal data to humans. Quantitative studies on the tissue distribution of NDAN and its metabolites would provide valuable insights into target organ toxicity. Furthermore, a more comprehensive toxicological evaluation of the major detoxification metabolites is warranted to confirm their role in reducing the overall carcinogenicity of NDAN. By continuing to unravel the complexities of NDAN metabolism, the scientific community can work towards a more accurate assessment of its risks and the implementation of effective measures to protect human health.

References

-

Ohshima, H., et al. (1982). Monitoring N-nitrosamino acids excreted in the urine and feces of rats as an index for endogenous nitrosation. IARC Scientific Publications, (41), 397-411. [Link]

-

Gombar, C. T., et al. (1983). Urinary excretion of dimethylnitrosamine: a quantitative relationship between dose and excretion in the rat. Cancer Research, 43(11), 5247-5250. [Link]

-

Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2141. [Link]

-

Emerole, G. O. (1984). Pharmacokinetics of biliary excretion of N-nitrosodimethylamine in rats fed diets containing levels of protein. Toxicology Letters, 21(2), 173-177. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. N-Nitrosamines. [Link]

-

Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for N-Nitrosodiphenylamine. HEALTH EFFECTS. [Link]

-

Streeter, A. J., et al. (1990). Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. Cancer Research, 50(4), 1144-1150. [Link]

-

Chekmeneva, E., et al. (2023). A Comprehensive NMR Analysis of Serum and Fecal Metabolites in Familial Dysautonomia Patients Reveals Significant Metabolic Perturbations. Metabolites, 13(3), 421. [Link]

-

Office of Environmental Health Hazard Assessment. (2014). EVIDENCE ON THE CARCINOGENICITY OF N-NITROSOMETHYL-n-ALKYLAMINES. California Environmental Protection Agency. [Link]

-

Spiegelhalder, B., & Preussmann, R. (1984). Urinary excretion of N-nitrosamines in rats and humans. IARC Scientific Publications, (57), 411-419. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Agency for Toxic Substances and Disease Registry. (1993). Toxicological Profile for N-Nitrosodiphenylamine. [Link]

-

Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. PubMed, 8899173. [Link]

-

S. M. Saleh, et al. (2020). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. [Link]

-

Liu, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. MDPI. [Link]

-

Zakharenko, A. M., et al. (2021). Fecal Metabolites As Non-Invasive Biomarkers of Gut Diseases. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(1), 1-16. [Link]

-

Udem, S. A., & Maduagwuna, C. A. (1995). Pharmacokinetics of biliary excretion of N-nitrosodiphenylamine (NDPA) in animals of different species. Discovery and Innovation, 7(1), 77-80. [Link]

-

Valasani, K. R., et al. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. ChemRxiv. [Link]

-

Okada, M., et al. (1979). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gann, 70(6), 759-768. [Link]

-

Tierney, B. T., et al. (2023). Untargeted Fecal Metabolomic Analyses across an Industrialization Gradient Reveal Shared Metabolites and Impact of Industrialization on Fecal Microbiome-Metabolome Interactions. mSystems, 8(1), e00890-22. [Link]

-

Food and Drug Administration. (2020). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. FDA. [Link]

-

Schytz, J. B., et al. (2013). Nitramine analysis procedures development and screening toxicity study. Gassnova. [Link]

-

Wichitnithad, W., et al. (2023). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]

-

Ali, M., et al. (1986). Metabolism, tissue distribution and covalent binding of tripelennamine and its N-nitroso derivative in the rat. ResearchGate. [Link]

-

Tu, Y. Y., & Yang, C. S. (1985). Metabolism of nitrosamines by cytochrome P-450 isozymes. IARC Scientific Publications, (63), 111-116. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central. [Link]

-

European Federation of Pharmaceutical Industries and Associations. (2022). Nitrosamine Impurities in Biologics. EFPIA. [Link]

-

Maher, J., et al. (2023). Distribution of dietary nitrate and its metabolites in rat tissues after 15N-labeled nitrate administration. Scientific Reports, 13(1), 3469. [Link]

-

Ji, X., et al. (1996). Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine. Carcinogenesis, 17(10), 2159-2166. [Link]

-

Hecht, S. S., et al. (1978). Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine. Cancer Research, 38(1), 215-218. [Link]

-

Wang, Y., et al. (2022). Pharmacokinetics and Tissue Distribution of Itampolin A following Intragastric and Intravenous Administration in Rats Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Ambs, S., et al. (1998). An evaluation of the roles of metabolic denitrosation and alpha-hydroxylation in the hepatotoxicity of N-Nitrosodimethylamine. Toxicology and Applied Pharmacology, 151(1), 159-166. [Link]

-

Bell, J. C., & Gonzalez, F. J. (1993). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Environmental Health Perspectives, 101 Suppl 6(Suppl 6), 105-108. [Link]

-

Peterson, L. A., et al. (1991). Quantitation of Microsomal Alpha-Hydroxylation of the Tobacco-Specific Nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Cancer Research, 51(20), 5585-5590. [Link]

-

Lake, B. G., et al. (1982). Studies on the metabolism of dimethylnitrosamine in vitro by rat-liver preparations. I. Comparison with mixed-function oxidase enzymes. Xenobiotica, 12(7), 435-445. [Link]

-

Krüger, F. W. (1973). In Vivo Reaction of Dimethylnitrosamine With Nucleic Acids. IARC Scientific Publications, (4 Pt 1), 213-215. [Link]

Sources

- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Evidence for metabolic alpha hydroxylation of N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An evaluation of the roles of metabolic denitrosation and alpha-hydroxylation in the hepatotoxicity of N-Nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitoring N-nitrosamino acids excreted in the urine and feces of rats as an index for endogenous nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of N,N-Diamylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the toxicological properties and safety considerations for N,N-Diamylnitrosamine (NDAN). Given the limited availability of data for this specific compound, this document synthesizes direct experimental evidence with established knowledge of structurally related N-nitrosamines to offer a robust framework for risk assessment and safe laboratory practices.

Section 1: Introduction and Physicochemical Properties

N,N-Diamylnitrosamine, also known as N-Nitrosodipentylamine, is a chemical compound with the molecular formula C10H22N2O. As a member of the N-nitrosamine class, it is imperative to handle this compound with extreme caution due to the well-documented carcinogenic and toxic properties of this chemical family. While detailed physical properties for NDAN are not extensively documented, it is prudent to assume it is a yellow, oily liquid, similar to other N-nitrosamines.[1]

Table 1: Physicochemical Identifiers for N,N-Diamylnitrosamine

| Property | Value |

| IUPAC Name | N-Nitroso-N-pentyl-1-pentanamine |

| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, Dipentylnitrosamine, N-Nitrosodiamylamine |

| CAS Number | 13256-06-9 |

| Molecular Formula | C10H22N2O |

| Molecular Weight | 186.29 g/mol |

Section 2: Toxicological Profile

The toxicological data specifically for N,N-Diamylnitrosamine is limited. However, the available research, in conjunction with data from analogous N-nitrosamines, provides a strong basis for understanding its potential hazards.

Carcinogenicity

N-nitrosamines as a class are considered probable human carcinogens. A key study on the metabolic fate of N,N-Diamylnitrosamine in rats demonstrated that it induces tumors primarily in the liver and esophagus .[2] This is a critical finding that underscores the carcinogenic potential of this compound. Unlike its homolog N,N-dibutylnitrosamine, a potent bladder carcinogen, NDAN did not show carcinogenic effects on the urinary bladder in this study.[2] The lack of an official carcinogenicity classification from major regulatory bodies like the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) for NDAN necessitates treating it with the same level of caution as other known carcinogenic nitrosamines.

Metabolism and Mechanism of Action

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation. The primary pathway involves enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This reaction is catalyzed by cytochrome P450 enzymes in the liver. The resulting unstable α-hydroxy nitrosamine undergoes spontaneous decomposition to form an aldehyde and a reactive alkylating agent, a diazonium ion. This highly electrophilic species can then form covalent adducts with cellular macromolecules, including DNA. The formation of these DNA adducts is a critical initiating event in the carcinogenic process.

In the case of N,N-Diamylnitrosamine, metabolic studies in rats have identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl) nitrosamine.[2] This indicates that the metabolic pathway involves omega (ω) and beta (β) oxidation of the amyl chains.[2]

Caption: Metabolic activation pathway of N,N-Diamylnitrosamine leading to DNA adduct formation.

Genotoxicity

Acute and Chronic Toxicity

Quantitative data on the acute toxicity (e.g., LD50) of N,N-Diamylnitrosamine is not available. However, given its structural similarity to other toxic nitrosamines, it should be considered highly toxic upon ingestion, inhalation, and dermal contact. Chronic exposure to N-nitrosamines is associated with liver damage and cancer.

Section 3: Safety and Handling

Due to its presumed high toxicity and carcinogenicity, all work with N,N-Diamylnitrosamine must be conducted with strict adherence to safety protocols designed for potent carcinogens.

Engineering Controls

-

Fume Hood: All handling of N,N-Diamylnitrosamine, including weighing, solution preparation, and transfers, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3]

-

Biological Safety Cabinet (BSC): For in-vivo studies, all animal manipulations, including dosing and cage changes, for at least three days following the last administration, must be conducted in a certified Class II Biological Safety Cabinet to protect personnel from exposure to the compound and its metabolites excreted by the animals.

-

Designated Area: A designated area within the laboratory should be clearly marked for the handling and storage of N,N-Diamylnitrosamine. Access to this area should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment for Handling N,N-Diamylnitrosamine

| Body Part | Recommended PPE | Rationale |

| Hands | Double nitrile gloves | Provides a barrier against dermal absorption. Double gloving is recommended for added protection.[3] |

| Body | Lab coat or disposable gown | Protects skin and clothing from contamination. |

| Eyes/Face | Safety goggles and a face shield | Protects against splashes and aerosols. |

| Respiratory | N95 respirator (for animal studies) | Required when handling animals that have been administered the compound to prevent inhalation of aerosolized excreta. |

Safe Handling Procedures

-

Training: All personnel must receive specific training on the hazards and safe handling procedures for N-nitrosamines before working with N,N-Diamylnitrosamine.

-

Minimization: Use the smallest feasible quantity of the compound for each experiment.

-

Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.

-

Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.

Caption: A logical workflow for the safe handling of N,N-Diamylnitrosamine in a laboratory setting.

Storage

-

Store N,N-Diamylnitrosamine in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated designated area, away from incompatible materials such as strong oxidizing agents.[1]

-

Protect from light, as nitrosamines can be light-sensitive.[3]

Spill and Emergency Procedures

-

Spills: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with N,N-Diamylnitrosamine, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3] Do not dispose of N,N-Diamylnitrosamine down the drain.[4]

Section 4: Experimental Protocols

In Vitro Genotoxicity Assessment: Ames Test (Conceptual Outline)

The Ames test, or bacterial reverse mutation assay, is a standard method for evaluating the mutagenic potential of a chemical.

-

Strain Selection: Utilize Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation.

-

Metabolic Activation: Incorporate a mammalian liver homogenate (S9 fraction) to simulate metabolic activation, which is crucial for N-nitrosamines.

-

Exposure: Expose the bacterial strains to a range of concentrations of N,N-Diamylnitrosamine.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid (e.g., histidine) that the bacterial strain cannot synthesize.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Carcinogenicity Bioassay in Rodents (Conceptual Outline)

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

-

Animal Model: Select a suitable rodent model (e.g., Fischer 344 rats).

-

Dose Selection: Based on preliminary toxicity studies, select at least three dose levels and a vehicle control group.

-

Administration: Administer N,N-Diamylnitrosamine to the animals via a relevant route of exposure (e.g., gavage, drinking water) for a significant portion of their lifespan (e.g., 2 years).

-

Observation: Monitor the animals daily for clinical signs of toxicity and palpate for tumors regularly.

-

Necropsy: At the end of the study, perform a complete necropsy on all animals.

-

Histopathology: Collect all major organs and any gross lesions for histopathological examination.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in tumor incidence in the treated groups is evidence of carcinogenicity.

Section 5: Conclusion

N,N-Diamylnitrosamine is a compound with demonstrated carcinogenic activity in animal models, specifically targeting the liver and esophagus. While a complete toxicological profile is not yet available, its classification as an N-nitrosamine warrants the implementation of stringent safety protocols to minimize exposure. Researchers and drug development professionals must handle this compound with the utmost care, utilizing appropriate engineering controls, personal protective equipment, and safe handling practices as outlined in this guide. Further research is needed to fully characterize the toxicological properties of N,N-Diamylnitrosamine and to establish definitive exposure limits.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Retrieved from [Link]

-

Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-dimethylamine, 100µg/ml in Methanol. Retrieved from [Link]

-

LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

-

Suzuki, E., Ishizaka, M., Mochizuki, M., & Okada, M. (1982). Metabolic fate of N, N-dipropylnitrosamine and N, N-diamylnitrosamine in the rat, in relation to their lack of carcinogenic effect on the urinary bladder. Gan, 73(4), 545–553. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Stability of N,N-Diamylnitrosamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Criticality of Understanding N,N-Diamylnitrosamine Stability

N,N-Diamylnitrosamine (NDAmA), a member of the N-nitrosamine class of compounds, presents a significant concern for the pharmaceutical industry. Classified as probable human carcinogens, the presence of nitrosamine impurities in drug substances and products is under intense scrutiny by global regulatory bodies. A thorough understanding of the physical and chemical stability of NDAmA is not merely an academic exercise; it is a cornerstone of robust drug development, ensuring patient safety and regulatory compliance. This guide provides a comprehensive technical overview of the stability of N,N-Diamylnitrosamine under various stress conditions, offering field-proven insights and detailed experimental protocols to empower researchers in their risk assessment and mitigation strategies.

Physicochemical Properties of N,N-Diamylnitrosamine

A foundational understanding of the intrinsic properties of N,N-Diamylnitrosamine is paramount to predicting its behavior under various stress conditions.

| Property | Value | Source |

| Chemical Name | N-Nitroso-N-pentyl-1-pentanamine | Simson Pharma Limited[1] |

| Synonyms | N-Nitrosodipentylamine, Diamylnitrosamine, Dipentylnitrosamine | Simson Pharma Limited[1] |

| CAS Number | 13256-06-9 | Simson Pharma Limited[1] |

| Molecular Formula | C10H22N2O | Simson Pharma Limited[1] |

| Molecular Weight | 186.29 g/mol | Simson Pharma Limited[1] |

| Appearance | Clear light yellow liquid | OSHA[2] |

| Boiling Point | 295°F at 12 mmHg | OSHA[2] |

Thermal Stability: Unraveling the Impact of Heat